molecular formula C9H11N3O2 B142000 N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine CAS No. 284686-17-5

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine

Cat. No.: B142000
CAS No.: 284686-17-5
M. Wt: 193.2 g/mol
InChI Key: LZHYUKOOUYNDHH-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a pyridine derivative featuring a nitro group at position 3, a methyl group at position 4, and a cyclopropylamine substituent at position 2. Its molecular formula is C₉H₁₂N₄O₂, with a calculated molecular weight of 224.2 g/mol.

Properties

IUPAC Name

N-cyclopropyl-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHYUKOOUYNDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440710
Record name AGN-PC-0N59LM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-17-5
Record name AGN-PC-0N59LM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Starting Material : 2-Chloro-4-methyl-3-nitropyridine (CAS: 23056-33-9)

  • Nucleophile : Cyclopropylamine

  • Solvent : 1,3-Cyclohexadiene or dichloromethane

  • Conditions : 105°C, sealed vessel, 4 hours.

  • Yield : 99%.

Mechanistic Insight :
The reaction proceeds via an aromatic nucleophilic substitution (SNAr), where the electron-withdrawing nitro group at position 3 activates the pyridine ring, facilitating displacement of the chlorine at position 2. The use of a sealed vessel ensures optimal temperature control and prevents volatilization of cyclopropylamine.

Synthesis via Intermediate Chlorination

An alternative approach begins with 2-hydroxy-4-methyl-3-nitropyridine , which is chlorinated before substitution.

Step 1: Chlorination with POCl₃

  • Starting Material : 2-Hydroxy-4-methyl-3-nitropyridine

  • Reagent : Phosphorus oxychloride (POCl₃)

  • Conditions : Reflux at 110–120°C for 6–8 hours.

  • Intermediate : 2-Chloro-4-methyl-3-nitropyridine (Yield: 85–92%).

Step 2: Cyclopropylamine Substitution

  • Conditions : Dichloromethane, triethylamine (base), 25–35°C, 5–6 hours.

  • Yield : 90–95%.

Advantages :

  • POCl₃ efficiently converts hydroxyl to chloro groups without over-oxidation.

  • Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Comparative Analysis of Methodologies

Parameter Direct Substitution Chlorination-Substitution
Starting Material ComplexityLow (commercial)Moderate (requires synthesis)
Reaction Steps12
Overall Yield99%78–85%
ScalabilityHighModerate (POCl₃ handling required)
Purification ComplexityLowModerate (intermediate isolation)

Key Observations :

  • Direct substitution is preferable for industrial-scale production due to fewer steps and higher yield.

  • The chlorination-substitution route offers flexibility if hydroxy precursors are more accessible.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity of cyclopropylamine.

  • 1,3-Cyclohexadiene in sealed systems improves thermal stability, minimizing side reactions.

Role of Bases

  • Triethylamine is optimal for HCl scavenging, avoiding side reactions like N-alkylation.

Side Reactions and Mitigation

  • N-Alkylation : Competing reaction between cyclopropylamine and excess alkylating agents. Mitigated by stoichiometric control.

  • Nitro Group Reduction : Unintended reduction under acidic conditions. Avoided by maintaining neutral pH during substitution.

Recent Advances

In Situ Chloride Generation

  • Oxalyl chloride or thionyl chloride can generate chlorinated intermediates directly from carboxylic acids, streamlining synthesis.

Catalytic Approaches

  • DMAP (4-Dimethylaminopyridine) accelerates substitution rates in dichloromethane, reducing reaction time to 2 hours .

Chemical Reactions Analysis

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The cyclopropyl, methyl, and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Antiviral Applications
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine serves as an important intermediate in the synthesis of Nevirapine metabolites, a drug used in the treatment of HIV. Its role in the preparation of these metabolites highlights its significance in antiviral drug development .

Potassium Channel Blocker
The compound has shown potential as a potassium channel blocker, which may be beneficial in treating neurological disorders. This application stems from its ability to interact with biological targets effectively, making it a candidate for further pharmacological studies .

Material Science

The unique chemical properties of this compound allow it to be explored as a building block in material science. Its reactivity and structural features can lead to novel materials with specific properties, although detailed studies are still required to fully understand these applications.

Research into the biological activities of this compound indicates that it may exhibit various pharmacological effects due to its functional groups. The compound's interactions with biological targets are crucial for understanding its potential therapeutic uses. Preliminary studies suggest that it may influence pathways related to neuroprotection and cellular signaling .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings Notable Functional Groups
This compound C₉H₁₂N₄O₂ 224.2 Pyridine, nitro, methyl, cyclopropylamine Nitro (electron-withdrawing)
Example 13 () C₂₆H₃₈N₂O₂ 411.1 Tetrahydro-2H-pyran, phenyl, isopropyl Amine, ketone
Example 14 () C₂₅H₃₈N₂O₂ 399.2 Piperidine, phenyl, tetrahydro-2H-pyran Amine, hydrogenated pyridine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () C₁₃H₁₆N₄ 215.2 Pyrazole, pyridine, methyl Amine, heterocyclic fusion
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine () C₂₃H₂₀FN₅ 393.4 Pyridopyrazine, fluorophenyl, isopropyl Amine, fluorinated aromatic
N-((3-Methoxypyrazin-2-yl)methyl)cyclopropamine () C₉H₁₄N₄O 194.2 Pyrazine, methoxy, cyclopropylamine Methoxy (electron-donating)

Key Observations:

  • Nitro Group Uniqueness: The target compound is distinguished by its nitro group, absent in most analogs.
  • Ring Systems : Unlike fused pyridopyrazine () or pyrazole-pyridine systems (), the target retains a simple pyridine backbone, simplifying synthesis but limiting conformational diversity.
  • Molecular Weight : The target (224.2 g/mol) is smaller than kinase inhibitors like ’s compound (393.4 g/mol), suggesting better bioavailability but possibly reduced target affinity .

Physicochemical Properties

  • Solubility: The nitro group may reduce solubility in nonpolar solvents compared to methoxy or methyl analogs (e.g., ).

Q & A

Q. What are the optimized synthetic routes for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, and what factors influence reaction yield?

Methodological Answer: A representative synthesis involves coupling a pyridine precursor (e.g., 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-iodide) with cyclopropanamine under Ullmann-type conditions. Key reagents include cesium carbonate (base), copper(I) bromide (catalyst), and DMSO as the solvent. The reaction proceeds at 35°C for 48 hours, yielding ~17.9% after purification via gradient elution chromatography (ethyl acetate/hexane) . Yield optimization hinges on:

  • Catalyst loading : Copper(I) bromide at 5 mol% enhances coupling efficiency.
  • Temperature : Prolonged heating above 40°C risks decomposition of the nitro group.
  • Purification : Silica gel chromatography with 0–100% ethyl acetate minimizes co-elution of byproducts.

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Multi-modal characterization is critical:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts to analogous nitro-pyridines (e.g., δ 8.87 ppm for pyridine protons in CDCl3_3) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–N bond distances of ~1.34 Å in pyridinamine derivatives) to confirm cyclopropane ring geometry .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., m/z 215 [M+H]+^+ for related compounds) .

Q. What are the solubility characteristics of this compound in common solvents?

Methodological Answer: Solubility is polarity-dependent:

  • Polar aprotic solvents : High solubility in DMSO (>50 mg/mL) due to nitro and amine groups.
  • Chlorinated solvents : Moderate solubility in dichloromethane (10–20 mg/mL), ideal for extraction .
  • Aqueous media : Poor solubility in water (<1 mg/mL); acidification (e.g., 0.1 M HCl) improves solubility via protonation of the pyridine nitrogen.

Advanced Research Questions

Q. What mechanistic insights explain the nitro group's electronic effects on reactivity?

Methodological Answer: The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the pyridine ring’s meta position. This is evidenced by:

  • Hammett substituent constantsm_m = 1.43 for nitro), which predict reduced electron density at the 4-methyl position.
  • DFT calculations : Analyze frontier molecular orbitals to quantify charge distribution (e.g., nitro group reduces HOMO energy by ~1.5 eV) .
  • Reactivity studies : Nitro groups inhibit nucleophilic substitution at adjacent carbons but facilitate radical coupling reactions .

Q. How can conflicting spectral data in structural assignments be resolved?

Methodological Answer: Contradictions arise from tautomerism or solvatomorphism. Mitigation strategies include:

  • 2D NMR (COSY, NOESY) : Resolve ambiguities in proton-proton coupling (e.g., distinguish NH2_2 signals from solvent peaks) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclopropane) by observing line broadening at low temperatures.
  • Crystallographic validation : Compare experimental X-ray data (e.g., C–C bond lengths in cyclopropane: ~1.51 Å) with computational models .

Q. What strategies improve thermal stability for high-temperature applications?

Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Stability enhancements include:

  • Derivatization : Replace the nitro group with a thermally stable sulfonamide (ΔTdec_{dec} increases by ~40°C).
  • Co-crystallization : Form salts with dicarboxylic acids (e.g., oxalic acid) to reinforce lattice stability .
  • Inert atmosphere : Conduct reactions under argon to prevent oxidative degradation of the nitro group .

Q. How can HPLC methods be optimized for purity analysis?

Methodological Answer:

  • Column selection : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30).
  • Detection : UV at 254 nm maximizes sensitivity for aromatic and nitro groups.
  • Validation : Spike samples with known impurities (e.g., des-nitro byproducts) to establish retention time reproducibility (RSD < 2%) .

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